LogP Lipophilicity Differential Against Unsubstituted Piperidine-1,4-dicarboxamide
N1-Tert-butylpiperidine-1,4-dicarboxamide displays an XLogP3-AA value of −0.1, whereas the unsubstituted scaffold piperidine-1,4-dicarboxamide exhibits −1.5 [1]. The 1.4 log-unit increase indicates significantly higher lipophilicity, which is expected to enhance passive membrane permeability while preserving aqueous solubility suitable for fragment screening.
| Evidence Dimension | XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | −0.1 |
| Comparator Or Baseline | Piperidine-1,4-dicarboxamide: −1.5 |
| Quantified Difference | Δ = +1.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) |
Why This Matters
A 1.4-log-unit lipophilicity shift can substantially alter cell permeability and off-target binding profiles, making the tert-butyl derivative a better starting point for intracellular targets that require moderate membrane passage.
- [1] PubChem Compound Summary for CID 894347 (target) and CID 16783394 (comparator). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
